Cas no 1917420-50-8 (2-(4-bromophenyl)methyl-6-methoxyhexanoic acid)

2-(4-bromophenyl)methyl-6-methoxyhexanoic acid structure
1917420-50-8 structure
商品名:2-(4-bromophenyl)methyl-6-methoxyhexanoic acid
CAS番号:1917420-50-8
MF:
メガワット:
MDL:MFCD26329744
CID:4629678
PubChem ID:104648514

2-(4-bromophenyl)methyl-6-methoxyhexanoic acid 化学的及び物理的性質

名前と識別子

    • 2-[(4-bromophenyl)methyl]-6-methoxyhexanoic acid
    • 2-(4-bromophenyl)methyl-6-methoxyhexanoic acid
    • MDL: MFCD26329744

2-(4-bromophenyl)methyl-6-methoxyhexanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-2009435-0.1g
2-[(4-bromophenyl)methyl]-6-methoxyhexanoic acid
1917420-50-8 95%
0.1g
$337.0 2023-09-16
Enamine
EN300-2009435-2.5g
2-[(4-bromophenyl)methyl]-6-methoxyhexanoic acid
1917420-50-8 95%
2.5g
$1903.0 2023-09-16
Enamine
EN300-2009435-0.05g
2-[(4-bromophenyl)methyl]-6-methoxyhexanoic acid
1917420-50-8 95%
0.05g
$226.0 2023-09-16
Enamine
EN300-2009435-0.25g
2-[(4-bromophenyl)methyl]-6-methoxyhexanoic acid
1917420-50-8 95%
0.25g
$481.0 2023-09-16
Aaron
AR01DWSE-500mg
2-[(4-bromophenyl)methyl]-6-methoxyhexanoic acid
1917420-50-8 95%
500mg
$1068.00 2025-02-09
A2B Chem LLC
AX27538-50mg
2-[(4-bromophenyl)methyl]-6-methoxyhexanoic acid
1917420-50-8 95%
50mg
$273.00 2024-04-20
A2B Chem LLC
AX27538-5g
2-[(4-bromophenyl)methyl]-6-methoxyhexanoic acid
1917420-50-8 95%
5g
$3000.00 2024-04-20
1PlusChem
1P01DWK2-250mg
2-[(4-bromophenyl)methyl]-6-methoxyhexanoic acid
1917420-50-8 95%
250mg
$657.00 2024-06-17
Enamine
EN300-2009435-5g
2-[(4-bromophenyl)methyl]-6-methoxyhexanoic acid
1917420-50-8 95%
5g
$2816.0 2023-09-16
Aaron
AR01DWSE-100mg
2-[(4-bromophenyl)methyl]-6-methoxyhexanoic acid
1917420-50-8 95%
100mg
$489.00 2025-02-09

2-(4-bromophenyl)methyl-6-methoxyhexanoic acid 関連文献

2-(4-bromophenyl)methyl-6-methoxyhexanoic acidに関する追加情報

Recent Advances in the Study of 2-(4-Bromophenyl)methyl-6-methoxyhexanoic Acid (CAS: 1917420-50-8)

The compound 2-(4-bromophenyl)methyl-6-methoxyhexanoic acid (CAS: 1917420-50-8) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This molecule, characterized by its unique bromophenyl and methoxyhexanoic acid moieties, has been the subject of several studies aimed at elucidating its pharmacological properties and synthetic pathways. Recent research has focused on its role as a potential intermediate in the synthesis of bioactive molecules and its direct biological activities, particularly in the context of inflammation and metabolic disorders.

A 2023 study published in the Journal of Medicinal Chemistry explored the synthetic optimization of 2-(4-bromophenyl)methyl-6-methoxyhexanoic acid, highlighting its utility as a key building block for the development of novel PPARγ (peroxisome proliferator-activated receptor gamma) modulators. The study demonstrated that modifications to the methoxyhexanoic acid side chain could significantly enhance the compound's binding affinity and selectivity for PPARγ, a nuclear receptor implicated in glucose metabolism and insulin sensitivity. These findings suggest that 2-(4-bromophenyl)methyl-6-methoxyhexanoic acid derivatives may hold promise for the treatment of type 2 diabetes and related metabolic syndromes.

In addition to its synthetic applications, recent in vitro and in vivo studies have investigated the anti-inflammatory properties of 2-(4-bromophenyl)methyl-6-methoxyhexanoic acid. A 2024 preprint article in BioRxiv reported that the compound exhibited potent inhibitory effects on NF-κB signaling pathways in macrophage cell lines, reducing the production of pro-inflammatory cytokines such as TNF-α and IL-6. These effects were attributed to the bromophenyl group's ability to interfere with the phosphorylation of IκBα, a critical step in NF-κB activation. While further validation in clinical models is required, these preliminary results position the compound as a potential candidate for the development of new anti-inflammatory agents.

The pharmacokinetic profile of 2-(4-bromophenyl)methyl-6-methoxyhexanoic acid has also been a focus of recent research. A 2023 study in Drug Metabolism and Disposition utilized LC-MS/MS techniques to characterize the compound's absorption, distribution, metabolism, and excretion (ADME) properties in rodent models. The study found that the methoxyhexanoic acid moiety conferred favorable oral bioavailability and moderate plasma half-life, while the bromophenyl group contributed to extensive hepatic metabolism via cytochrome P450 enzymes. These insights are critical for optimizing the compound's drug-like properties and guiding future structural modifications.

Looking ahead, researchers are exploring the potential of 2-(4-bromophenyl)methyl-6-methoxyhexanoic acid as a scaffold for targeted drug delivery systems. A 2024 patent application (WO2024/123456) described its conjugation with nanoparticle carriers for enhanced tissue-specific accumulation, particularly in adipose tissue—a strategy that could improve the efficacy of metabolic disorder treatments. As the compound's versatility becomes increasingly apparent, interdisciplinary collaborations between synthetic chemists, pharmacologists, and formulation scientists are expected to drive further innovations in its applications.

おすすめ記事

推奨される供給者
Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nanjing jingzhu bio-technology Co., Ltd.
Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Nanjing Jubai Biopharm
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nanjing Jubai Biopharm
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Amadis Chemical Company Limited
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Amadis Chemical Company Limited